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Compound of Interest

Compound Name: (5-Fluoropyridin-2-yl)methanamine

Cat. No.: B591758

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
synthesis, and spectral characteristics of (5-Fluoropyridin-2-yl)methanamine. This compound
is a valuable building block in medicinal chemistry and materials science, primarily due to the
presence of the fluoropyridine motif, which is a key pharmacophore in numerous bioactive
molecules.

Molecular Structure and Identifiers

(5-Fluoropyridin-2-yl)methanamine is a substituted pyridine derivative characterized by a
fluorine atom at the 5-position and an aminomethyl group at the 2-position of the pyridine ring.

Table 1: Chemical Identifiers and Structural Information[1]
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Identifier Value

IUPAC Name (5-fluoropyridin-2-yl)methanamine
CAS Number 561297-96-9

Molecular Formula CeH7FN:2

Molecular Weight 126.13 g/mol

Canonical SMILES

C1=CC(=NC=C1F)CN

InChl

INChl=1S/C6H7FN2/c7-5-1-2-6(3-8)9-4-5/h1-
2,4H,3,8H2

InChlKey

OALKYGZLLCDVEN-UHFFFAOYSA-N

Physicochemical and Computed Properties

The physicochemical properties of a compound are critical for predicting its behavior in

biological systems and for designing experimental protocols. The following data are primarily

computed properties sourced from comprehensive chemical databases.[1]

Table 2: Physicochemical Properties[1]

Property Value
Exact Mass 126.05932639 Da
Topological Polar Surface Area 38.9 A2
Complexity 87.1
XLogP3 -0.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Synthesis and Reactivity
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(5-Fluoropyridin-2-yl)methanamine is not commonly available from major suppliers as a
stock chemical and is typically synthesized for specific research needs. A prevalent and logical
synthetic route is the chemical reduction of the corresponding nitrile, 5-Fluoro-2-
pyridinecarbonitrile, which is a commercially available starting material.[2]

Common reduction methods for converting aromatic nitriles to benzylamines include catalytic
hydrogenation (e.g., H2 over Palladium on carbon or Raney Nickel) or chemical reduction using
metal hydrides like lithium aluminum hydride (LiAIH4) or sodium borohydride (NaBHa4) with a
catalyst.

Starting Material

5-Fluoro-2-pyridinecarbonitrile

tep 1: Reduction

Reaction

Reducing Agent
(e.g., LiIAIH4 in THF or H2/Pd-C)

tep 2: Workup & Purification

Final Broduct

(5-Fluoropyridin-2-yl)methanamine

Click to download full resolution via product page

Figure 1. Synthetic workflow for the preparation of (5-Fluoropyridin-2-yl)methanamine.

Detailed Experimental Protocol (Representative)

The following is a representative protocol for the reduction of a cyanopyridine to its
corresponding aminomethylpyridine using lithium aluminum hydride. Note: This procedure is
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adapted from standard organic chemistry methods and should be performed with appropriate
safety precautions in a controlled laboratory environment.

Objective: To synthesize (5-Fluoropyridin-2-yl)methanamine via the reduction of 5-Fluoro-2-
pyridinecarbonitrile.

Materials:

e 5-Fluoro-2-pyridinecarbonitrile

e Lithium aluminum hydride (LiAIH4)

e Anhydrous tetrahydrofuran (THF)

o Deionized water

¢ 15% aqueous sodium hydroxide (NaOH) solution

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
o Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

e Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle
 Inert atmosphere (Nitrogen or Argon)

Procedure:

o Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a
reflux condenser, and a dropping funnel under an inert atmosphere.

o Reagent Preparation: Suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF
in the reaction flask and cool the mixture to 0 °C using an ice bath.

o Addition of Starting Material: Dissolve 5-Fluoro-2-pyridinecarbonitrile (1.0 equivalent) in
anhydrous THF and add it dropwise to the stirred LiAIH4 suspension via the dropping funnel,
maintaining the temperature at 0 °C.
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o Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and then gently heat to reflux for 2-4 hours, monitoring the reaction progress by
Thin Layer Chromatography (TLC).

e Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH4 by
the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL),
and finally water again (3X mL), where X is the mass of LiAlH4 used in grams (Fieser
workup). A granular precipitate should form.

« Filtration and Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of
Celite, washing the filter cake with THF or EtOAc. Combine the filtrate and the washings.

 [solation: Remove the solvent from the filtrate under reduced pressure. Dissolve the residue
in DCM or EtOAc and wash with brine. Dry the organic layer over anhydrous MgSOQa, filter,
and concentrate in vacuo to yield the crude product.

 Purification: If necessary, purify the crude (5-Fluoropyridin-2-yl)methanamine by silica gel
column chromatography or vacuum distillation to obtain the final product.

Spectroscopic Characterization (Predicted)

While dedicated, published spectra for (5-Fluoropyridin-2-yl)methanamine are not widely
available, its spectral properties can be reliably predicted based on its structure and data from
analogous compounds.

Table 3: Predicted NMR Spectral Data
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Predicted Chemical Shift Key Features and

Nucleus
(5, ppm) Couplings
H6 proton, doublet due to
1H NMR ~8.3 (d) _ _
coupling with H4.,
76 (td) H4 proton, triplet of doublets
' due to coupling with H3 and F.
7.4 (dd) H3 proton, doublet of doublets
' due to coupling with H4.
CH:z (aminomethyl) protons,
-3.9(s) ( yhp

singlet.

. S, roal y

C2 carbon, doublet due to C-F
BBC NMR ~163 (d) ]
coupling.

C5 carbon, large doublet due

~157 (d
@ to direct C-F coupling.
148 (d) C6 carbon, small doublet due
to C-F coupling.
136 (d) C4 carbon, doublet due to C-F
coupling.
122 (d) C3 carbon, doublet due to C-F
coupling.
~48 CHz (aminomethyl) carbon.

A single resonance, likely a
1°F NMR -120 to -145 triplet of doublets due to
coupling with H4 and H6.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption
bands for the amine and aromatic C-F bond.
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e N-H stretch: A medium to weak doublet in the range of 3300-3500 cm~1 corresponding to the
primary amine.

e C-H stretch (aromatic): Peaks just above 3000 cm~1.

o C-H stretch (aliphatic): Peaks just below 3000 cm~! for the CH2z group.

e N-H bend (scissoring): A medium to strong band around 1600-1650 cm™1,

e C=C and C=N stretch (aromatic ring): Multiple sharp bands in the 1400-1600 cm~1 region.
e C-F stretch: A strong, characteristic band in the 1200-1250 cm~* region.

Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M+)
would be observed at an m/z of 126. A prominent fragment would likely be the loss of the
amino group (M-16), resulting in a peak at m/z 110. The pyridyl-CHz* fragment (m/z 110) would
be a major ion.

Biological and Chemical Significance

Fluorine-containing pyridine derivatives are a cornerstone of modern drug discovery. The
introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and
bioavailability of drug candidates. (5-Fluoropyridin-2-yl)methanamine serves as a versatile
intermediate, providing a reactive primary amine handle for coupling reactions (e.g., amide
bond formation, reductive amination) to build more complex molecular architectures. It is a key
building block for synthesizing inhibitors, agonists, or antagonists for various biological targets.

Safety and Handling
(5-Fluoropyridin-2-yl)methanamine is classified as a hazardous substance.[1]
e GHS Hazard Statements:

o H314: Causes severe skin burns and eye damage.

o H335: May cause respiratory irritation.

o Precautionary Measures:
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[e]

Handle only in a well-ventilated area, preferably a fume hood.

o

Wear appropriate personal protective equipment (PPE), including chemical-resistant
gloves, safety goggles, and a lab coat.

o

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

[¢]

In case of contact with skin or eyes, rinse immediately with plenty of water and seek
medical attention.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. (5-Fluoropyridin-2-yl)methanamine | C6H7FN2 | CID 45079543 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 2. medchemexpress.com [medchemexpress.com]

¢ To cite this document: BenchChem. [An In-depth Technical Guide to (5-Fluoropyridin-2-
yl)methanamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b591758#5-fluoropyridin-2-yl-methanamine-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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